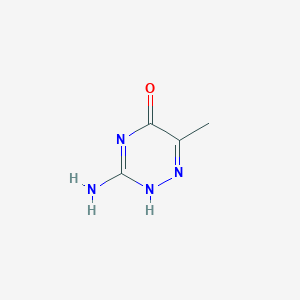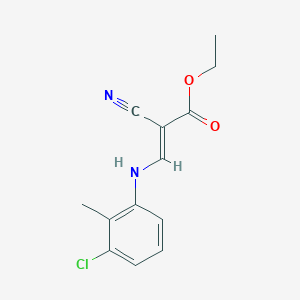
4-((E)-((Z)-(3-amino-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)-2,6-dibromophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((E)-((Z)-(3-amino-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)-2,6-dibromophenol is a complex organic compound that features a thiazole ring, a hydrazone linkage, and a dibromophenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-((Z)-(3-amino-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)-2,6-dibromophenol typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring, followed by the introduction of the hydrazone linkage and finally the dibromophenol moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-((E)-((Z)-(3-amino-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)-2,6-dibromophenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atoms in the dibromophenol moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
4-((E)-((Z)-(3-amino-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)-2,6-dibromophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 4-((E)-((Z)-(3-amino-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)-2,6-dibromophenol involves its interaction with specific molecular targets. The thiazole ring and hydrazone linkage play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((E)-((Z)-(3-amino-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)-2,6-dichlorophenol
- 4-((E)-((Z)-(3-amino-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)-2,6-difluorophenol
Uniqueness
The uniqueness of 4-((E)-((Z)-(3-amino-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)-2,6-dibromophenol lies in its dibromophenol moiety, which imparts distinct chemical and biological properties compared to its dichloro and difluoro analogs. The presence of bromine atoms can influence the compound’s reactivity, stability, and interaction with biological targets.
Propriétés
IUPAC Name |
4-[(E)-[(Z)-(3-amino-4-methyl-1,3-thiazol-2-ylidene)hydrazinylidene]methyl]-2,6-dibromophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2N4OS/c1-6-5-19-11(17(6)14)16-15-4-7-2-8(12)10(18)9(13)3-7/h2-5,18H,14H2,1H3/b15-4+,16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRNQAJUZDZBQA-RVEPPMEUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NN=CC2=CC(=C(C(=C2)Br)O)Br)N1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS/C(=N\N=C\C2=CC(=C(C(=C2)Br)O)Br)/N1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 6-methyl-4-[(2-morpholin-4-ylethyl)amino]quinoline-3-carboxylate](/img/structure/B7743038.png)

![N-[2-(4-tert-butylphenyl)quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;hydrochloride](/img/structure/B7743053.png)
![3-[(6-Ethoxy-2-methylquinolin-4-yl)amino]phenol;hydrochloride](/img/structure/B7743079.png)
![4-[(6-Ethoxy-2-methylquinolin-4-yl)amino]phenol;hydrochloride](/img/structure/B7743085.png)
![1-[3-[(6-Ethoxy-2-methylquinolin-4-yl)amino]phenyl]ethanone;hydrochloride](/img/structure/B7743088.png)
![4-[(6-Ethoxy-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7743091.png)


![(2Z)-2-[(E)-(4-bromophenyl)methylidenehydrazinylidene]-4-methyl-1,3-thiazol-3-amine](/img/structure/B7743105.png)

![N-[2-(4-methylphenyl)-4-quinazolinyl]-N-phenethylamine](/img/structure/B7743127.png)

![(Z)-2-cyano-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-(furan-2-ylmethyl)acrylamide](/img/structure/B7743138.png)
